3-(Chloromethyl)thiophene

Description

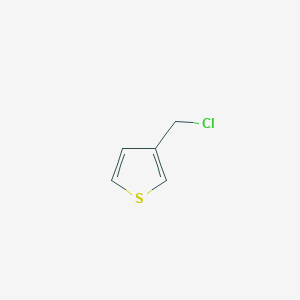

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClS/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWWFYAKOFXBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500084 | |

| Record name | 3-(Chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2746-23-8 | |

| Record name | 3-(Chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(Chloromethyl)thiophene (CAS 2746-23-8): A Keystone Intermediate for Advanced Synthesis

Introduction: 3-(Chloromethyl)thiophene is a heterocyclic organic compound that has emerged as a pivotal intermediate in the realms of medicinal chemistry and materials science.[1] Characterized by a five-membered aromatic thiophene ring substituted with a reactive chloromethyl group at the 3-position, this molecule offers a unique combination of aromatic stability and functional group reactivity.[1] The thiophene scaffold itself is a privileged structure in drug discovery, often employed as a bioisosteric replacement for phenyl rings to enhance metabolic stability, binding affinity, and overall physicochemical properties of a parent compound.[2] The presence of the highly labile chloromethyl group provides a direct handle for synthetic chemists to perform nucleophilic substitutions, enabling the facile construction of complex molecular architectures.[1][3] This guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, reactivity, applications, and critical safety protocols, designed for researchers, scientists, and professionals in drug development.

Part 1: Core Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a distinct odor.[1] Its identity and core physical properties are summarized below.

Structural and Molecular Identity

| Identifier | Value | Source |

| CAS Number | 2746-23-8 | [4][5][6] |

| Molecular Formula | C₅H₅ClS | [1][4][5][6] |

| Molecular Weight | 132.61 g/mol | [4][5][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | (Thien-3-yl)methyl chloride, Thiophene-3-methyl chloride | [4][5] |

| SMILES | C1=CSC=C1CCl | [6] |

| InChI Key | KKWWFYAKOFXBEY-UHFFFAOYSA-N | [6] |

graph "3_chloromethyl_thiophene_structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; S1 [label="S"]; C5 [label="CH₂"]; Cl1 [label="Cl"];

// Position nodes for layout C1 [pos="0,1!"]; C2 [pos="-0.95,0.31!"]; S1 [pos="-0.59,-0.81!"]; C3 [pos="0.59,-0.81!"]; C4 [pos="0.95,0.31!"]; C5 [pos="1.9,0.6!"]; Cl1 [pos="2.8,0.9!"];

// Bonds C1 -- C2; C2 -- S1; S1 -- C3; C3 -- C4; C4 -- C1 [style=double]; C2 -- C3 [style=double]; C4 -- C5; C5 -- Cl1; }

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Boiling Point | 183 °C | [4][5] |

| Density | 1.243 g/cm³ | [4][5] |

| Flash Point | 80 °C | [4][5] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

Part 2: Synthesis and Chemical Reactivity

The synthetic utility of this compound is rooted in both the reactivity of the thiophene ring and the attached chloromethyl group.

Synthesis Pathways

The direct chloromethylation of thiophene is a common method for producing chloromethylthiophenes. However, this reaction characteristically favors substitution at the more nucleophilic C2 (α) position, often leading to a mixture of isomers and di-substituted products like 2,5-dichloromethyl-thiophene.[7] Achieving high regioselectivity for the 3-isomer can be challenging and may require multi-step synthetic strategies that install a directing group or utilize a pre-functionalized thiophene precursor.

A general approach for chloromethylation involves the reaction of a thiophene derivative with formaldehyde (or paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride.[8][9]

General Chloromethylation Protocol:

-

Combine the starting thiophene material, paraformaldehyde, and a catalyst such as zinc chloride in a suitable reaction vessel.[8]

-

Heat the mixture to a moderate temperature (e.g., 55 °C).[8]

-

Pass dry hydrogen chloride gas through the reaction mixture for several hours to facilitate the chloromethylation.[8]

-

Upon completion, cool the reaction and quench by pouring it into a mixture of ether and ice water.[8]

-

Separate the organic phase, wash sequentially with sodium chloride solution, sodium bicarbonate solution, and again with sodium chloride solution.[8]

-

Dry the organic phase and remove the solvent under reduced pressure.

-

Purify the resulting crude product, typically an oil, via vacuum distillation to yield the chloromethylated thiophene.[8]

Caption: General workflow for the synthesis of chloromethylated thiophenes.

Core Reactivity Principles

1. Thiophene Ring Reactivity: Electrophilic Aromatic Substitution Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions such as nitration, halogenation, and acylation.[10][11] Its reactivity is significantly greater than that of benzene, which is attributed to the ability of the sulfur atom to stabilize the intermediate carbocation (σ-complex) through the delocalization of its lone pair of electrons.[11][12]

Electrophilic attack preferentially occurs at the C2 (α) position because the resulting intermediate is stabilized by three resonance structures, whereas attack at the C3 (β) position yields a less stable intermediate with only two resonance structures.[11][13] This inherent regioselectivity is a critical consideration in the synthesis and functionalization of thiophene derivatives.

Caption: Resonance stabilization of intermediates in electrophilic substitution.

2. Chloromethyl Group Reactivity: Nucleophilic Substitution The primary utility of this compound as a synthetic intermediate stems from the high reactivity of the chloromethyl group.[1][3] The chlorine atom is an excellent leaving group, making the benzylic-like carbon highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions). This allows for the straightforward introduction of the 3-thienylmethyl moiety into target molecules, a common strategy in the synthesis of pharmaceuticals and functional materials.[14]

Part 3: Applications in Drug Discovery and Development

The thiophene nucleus is present in at least 26 FDA-approved drugs, highlighting its importance in medicinal chemistry.[2][14] this compound serves as a key building block for synthesizing a diverse array of biologically active compounds.

Key Therapeutic Areas:

-

Anti-inflammatory Agents: It is a precursor for thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid and tenoxicam.[14]

-

Antifungal Drugs: The chloromethyl functionality is crucial for synthesizing antifungal agents such as tioconazole and sertaconazole through nucleophilic substitution reactions.[9][14]

-

Antimicrobial Agents: Thiophene derivatives have shown promising bactericidal effects against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli.[15]

-

Antiplatelet Drugs: Thiophene precursors are fundamental to the synthesis of the thienopyridine class of antiplatelet drugs, which includes Clopidogrel and Ticlopidine.[16]

-

Anticancer Research: Thiophene derivatives have been evaluated for their antiproliferative activity against various cancer cell lines.[2]

Caption: Role of this compound as a building block in API synthesis.

Part 4: Spectroscopic Data Profile

Detailed spectroscopic analysis is essential for confirming the identity and purity of this compound. The following table summarizes the expected spectral characteristics based on its molecular structure.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - Thiophene Ring Protons: Three distinct signals in the aromatic region (~7.0-7.5 ppm). The proton at C2 will likely be the most deshielded. Protons will exhibit characteristic coupling patterns (doublets, triplets, or multiplets).- Chloromethyl Protons (-CH₂Cl): A singlet in the range of ~4.5-5.0 ppm. |

| ¹³C NMR | - Thiophene Ring Carbons: Four signals in the aromatic region (~120-145 ppm). The carbon bonded to the chloromethyl group (C3) and the carbon adjacent to the sulfur (C2) will have distinct chemical shifts.- Chloromethyl Carbon (-CH₂Cl): A signal in the aliphatic region, typically around 40-50 ppm. |

| Infrared (IR) | - C-H stretch (aromatic): ~3100 cm⁻¹- C=C stretch (aromatic): ~1500-1600 cm⁻¹- C-S stretch (in ring): ~600-800 cm⁻¹- C-Cl stretch: ~650-800 cm⁻¹ |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak at m/z ≈ 132, with a characteristic M+2 isotope peak at m/z ≈ 134 (approx. 1/3 the intensity) due to the presence of ³⁷Cl.- Major Fragments: Loss of Cl (m/z ≈ 97) and fragmentation of the thiophene ring. |

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).[17]

Part 5: Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. Its high reactivity also contributes to significant instability, necessitating precise storage conditions.

Hazard Identification

Aggregated GHS information indicates that this compound is hazardous.[6]

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | ❗ |

| Skin Corrosion | H314: Causes severe skin burns and eye damage | corrosive |

| Irritation | H335: May cause respiratory irritation | ❗ |

(Source: ECHA C&L Inventory[6][18])

Safe Handling Protocol

-

Engineering Controls: All handling must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[19]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles and a face shield.[19][20]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[20]

-

Body Protection: Wear a flame-retardant lab coat and, if necessary, a chemical-resistant apron or full suit.[19][20]

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[19][20]

-

Spill Response: In case of a spill, evacuate the area. Use personal protective equipment. Contain the spillage with an inert absorbent material and place it in a suitable container for disposal. Do not let the product enter drains.[19]

Storage and Stability

Chloromethylated thiophenes are notoriously unstable. They have a tendency to decompose, often with the liberation of hydrogen chloride (HCl) gas.[21][22] This gas can build up pressure inside a sealed container, creating a risk of violent rupture or explosion.[7][22]

Critical Storage Recommendations:

-

Temperature: Store in a freezer at low temperatures (e.g., under -20°C or between 2-8°C) to slow the rate of decomposition.[5][23]

-

Container: Store in a glass bottle with a vented cap or a loosely fitted stopper (e.g., wrapped with glass wool) to prevent dangerous pressure buildup. Never store in a tightly sealed container. [21][22]

-

Stabilization: For longer-term storage, the compound should be stabilized. The addition of 1-2% by weight of an acid scavenger like dicyclohexylamine is recommended to neutralize any HCl that forms.[21][22]

-

Atmosphere: Keep the container in a dark, cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents, acids, and bases.[19][24]

-

Inspection: Regularly inspect the material for signs of decomposition, which include darkening of the liquid, frothing, or resinification.[22]

Caption: Lifecycle and safety workflow for this compound.

References

-

Brainly.in. (2023-12-27). Explain electrophilic substitution reaction in thiophene. Retrieved from [Link]

-

Química Organica.org. Electrophilic substitution on thiophene. Retrieved from [Link]

-

NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

Slideshare. (n.d.). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

-

YouTube. (2020-04-07). Electrophilic substitution of thiophene. Retrieved from [Link]

-

PrepChem.com. Synthesis of 3-chloromethyl-2,5-dichloro-4-methylthiophene. Retrieved from [Link]

-

ChemWhat. This compound CAS#: 2746-23-8. Retrieved from [Link]

-

Scribd. (n.d.). A Review On Synthesis and Medicinal Importance of Thiophene. Retrieved from [Link]

-

Chongqing Chemdad Co. This compound. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

-

Evidentic. Buy this compound (EVT-348412) | 2746-23-8. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

PrepChem.com. Synthesis of 2,4,5-Trimethyl-3-chloromethyl-thiophene. Retrieved from [Link]

-

Dana Bioscience. 3-Bromo-2-(chloromethyl)thiophene 50mg. Retrieved from [Link]

-

Organic Syntheses Procedure. Thiophene, 2-chloromethyl. Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

SpectraBase. 5-bromo-3-(chloromethyl)-2-[(p-chlorophenoxy)methyl]benzo[b]thiophene. Retrieved from [Link]

- Google Patents. US7462725B2 - Chloromethylation of thiophene.

-

Master Organic Chemistry. Reactions and Mechanisms. Retrieved from [Link]

-

YouTube. (2022-04-25). Pharmaceutical Organic Chemistry III |Thiophene: Reactions and Medicinal Uses|AKTU Digital Education. Retrieved from [Link]

-

Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]

Sources

- 1. CAS 2746-23-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-348412) | 2746-23-8 [evitachem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | C5H5ClS | CID 12487462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. nbinno.com [nbinno.com]

- 10. brainly.in [brainly.in]

- 11. benchchem.com [benchchem.com]

- 12. download.e-bookshelf.de [download.e-bookshelf.de]

- 13. m.youtube.com [m.youtube.com]

- 14. Buy Ethyl this compound-2-carboxylate [smolecule.com]

- 15. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. chemical-label.com [chemical-label.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. uwaterloo.ca [uwaterloo.ca]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. benchchem.com [benchchem.com]

- 23. 2746-23-8|this compound|BLD Pharm [bldpharm.com]

- 24. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of 3-(Chloromethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)thiophene is a key heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceutical and agrochemical agents. Its bifunctional nature, combining the aromatic thiophene ring with a reactive chloromethyl group, allows for a diverse range of chemical transformations. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its molecular structure and spectroscopic behavior. This document is intended to serve as a practical reference for scientists engaged in research and development involving this versatile compound.

Molecular Structure and Spectroscopic Correlation

The spectroscopic data presented herein directly correlates with the molecular structure of this compound. Understanding the origin of each signal is fundamental to an accurate interpretation of the spectra.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for the thiophene ring protons and carbons, as well as for the chloromethyl substituent.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the three aromatic protons on the thiophene ring and the two protons of the chloromethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfur atom and the chloromethyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.35 | dd | J₅,₂ = 2.9 Hz, J₄,₂ = 1.2 Hz |

| H-5 | ~7.25 | dd | J₅,₄ = 5.0 Hz, J₅,₂ = 2.9 Hz |

| H-4 | ~7.05 | dd | J₅,₄ = 5.0 Hz, J₄,₂ = 1.2 Hz |

| -CH₂Cl | ~4.70 | s | - |

Note: Predicted values based on typical spectra of 3-substituted thiophenes in CDCl₃. Actual values may vary depending on the solvent and experimental conditions.

Interpretation and Causality:

-

Aromatic Protons (H-2, H-4, H-5): The protons on the thiophene ring appear in the aromatic region (7.0-7.4 ppm). The specific chemical shifts are a result of the combined electronic effects of the sulfur heteroatom and the electron-withdrawing chloromethyl group at the C-3 position. The observed splitting patterns (doublet of doublets) arise from coupling between the non-equivalent ring protons. The coupling constants are characteristic of the relative positions of the protons on the thiophene ring.

-

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group appear as a singlet at approximately 4.70 ppm. The downfield shift is due to the deshielding effect of the adjacent electronegative chlorine atom. The singlet multiplicity indicates that there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in this compound gives a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | ~139.0 |

| C-5 | ~129.0 |

| C-2 | ~127.0 |

| C-4 | ~123.0 |

| -CH₂Cl | ~40.0 |

Note: Predicted values. Actual values may vary.

Interpretation and Causality:

-

Thiophene Ring Carbons (C-2, C-3, C-4, C-5): The four carbons of the thiophene ring resonate in the aromatic region of the spectrum. The carbon atom bearing the chloromethyl group (C-3) is significantly deshielded. The chemical shifts of the other ring carbons are influenced by their position relative to the sulfur atom and the substituent.[1]

-

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group appears at a higher field (around 40.0 ppm) compared to the aromatic carbons, which is typical for sp³-hybridized carbons attached to an electronegative atom.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H stretch | Aromatic (Thiophene) |

| ~2960, ~2850 | C-H stretch | Aliphatic (-CH₂Cl) |

| ~1430, ~1380 | C=C stretch | Aromatic (Thiophene ring) |

| ~1240 | C-H in-plane bend | Aromatic (Thiophene) |

| ~780 | C-S stretch | Thiophene ring |

| ~700 | C-Cl stretch | Chloromethyl group |

| ~850 | C-H out-of-plane bend | 3-substituted thiophene |

Interpretation and Causality:

-

C-H Stretching: The bands around 3100 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings.[2] The absorptions in the 2850-2960 cm⁻¹ region are due to the symmetric and asymmetric stretching of the C-H bonds in the chloromethyl group.[3]

-

Thiophene Ring Vibrations: The absorptions in the 1380-1430 cm⁻¹ range are attributed to the C=C stretching vibrations within the thiophene ring.[4] The C-S stretching vibration is typically observed around 780 cm⁻¹.[4]

-

C-Cl Stretching: The C-Cl stretching vibration of the chloromethyl group is expected to appear in the fingerprint region, typically around 700 cm⁻¹.

-

Substitution Pattern: The out-of-plane C-H bending vibration around 850 cm⁻¹ is characteristic of a 3-substituted thiophene ring.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 132/134 | [M]⁺ (Molecular ion) |

| 97 | [M - Cl]⁺ |

| 97 | [C₄H₄S-CH₂]⁺ (Thienyl cation) |

| 45 | [CHS]⁺ |

Interpretation and Fragmentation Pathway:

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 132, with a smaller [M+2]⁺ peak at m/z 134 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

The primary fragmentation pathway involves the loss of a chlorine radical to form a stable thienylmethyl cation at m/z 97. This cation is the base peak in the spectrum due to its resonance stabilization. Further fragmentation of the thiophene ring can lead to smaller fragments, such as the [CHS]⁺ ion at m/z 45.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a standard 400 or 500 MHz NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover a range of 0-10 ppm.

-

Use a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Set the spectral width to 0-200 ppm.

-

IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean salt plates before running the sample.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition:

-

Scan a mass range of m/z 40-200.

-

The instrument software will generate a mass spectrum showing the relative abundance of ions at different m/z values.

-

Conclusion

This technical guide has provided a detailed overview of the NMR, IR, and MS spectroscopic data for this compound. The presented data and their interpretations offer a solid foundation for the structural characterization and quality control of this important synthetic intermediate. By understanding the correlation between the molecular structure and its spectroscopic signatures, researchers can confidently utilize this compound in their synthetic endeavors.

References

-

IOSR Journal of Applied Physics. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]

-

Bulletin of the University of Osaka Prefecture. The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Research Article. [Link]

-

PubChem. This compound. [Link]

-

ChemWhat. This compound CAS#: 2746-23-8. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Research Article. [Link]

Sources

Navigating the Solubility Landscape of 3-(Chloromethyl)thiophene: A Technical Guide for Researchers

Introduction: Understanding the Physicochemical Context

3-(Chloromethyl)thiophene is a versatile heterocyclic compound that serves as a critical building block in the synthesis of a diverse array of pharmaceutical and agrochemical agents. Its utility is largely defined by the reactive chloromethyl group attached to the thiophene ring, which allows for its strategic incorporation into more complex molecular architectures. A comprehensive understanding of its solubility in common laboratory solvents is a cornerstone for optimizing reaction conditions, developing robust purification strategies, and ensuring stable formulations.

This technical guide provides an in-depth exploration of the solubility profile of this compound. While extensive quantitative solubility data is not widely published, this document synthesizes available information, provides predictive qualitative assessments, and outlines a detailed experimental protocol for determining its miscibility. This guide is intended to empower researchers, scientists, and drug development professionals with the practical knowledge required for the effective and safe utilization of this important synthetic intermediate.

Core Physicochemical Properties

A foundational understanding of the physical properties of this compound is essential for its proper handling and use in solubility-dependent applications.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₅ClS | [1][2] |

| Molecular Weight | 132.61 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 183 °C | [3] |

| Density | 1.243 g/mL | [3] |

Predicted Solubility Profile: A Qualitative Assessment

Based on the principle of "like dissolves like" and qualitative data available for thiophene derivatives, a predictive solubility profile for this compound can be constructed.[5] The presence of the polarizable aromatic thiophene ring and the chloromethyl group suggests its miscibility across a spectrum of solvent polarities. It is known to be soluble in organic solvents, with limited solubility in water.[2]

The following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents. This information is largely extrapolated from data on the closely related isomer, 2-(chloromethyl)thiophene, and general chemical principles.[5]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group of the alcohol can engage in dipole-dipole interactions with the polar C-Cl bond and the thiophene ring. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Miscible | The significant dipole moments of these solvents facilitate strong dipole-dipole interactions with this compound. |

| Nonpolar Aromatic | Toluene | Miscible | The aromatic nature of both the solute and solvent allows for favorable π-π stacking and van der Waals interactions. A 33% w/w solution of the 2-isomer in toluene is commercially available, indicating high solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Immiscible | The significant difference in polarity between the polar this compound and nonpolar aliphatic hydrocarbons suggests limited miscibility. |

| Aqueous | Water | Limited Solubility / Immiscible | The predominantly nonpolar character of the thiophene ring and the lack of significant hydrogen bonding capability lead to poor solubility in water.[2] |

Experimental Determination of Miscibility: A Self-Validating Protocol

Given the lack of extensive quantitative data, the experimental determination of the miscibility of this compound in a specific solvent is highly recommended for any process development. The following protocol provides a straightforward and reliable method for qualitative and semi-quantitative assessment.

Methodology: Visual Miscibility Titration

This method relies on the visual observation of phase behavior upon the incremental addition of the solute to the solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., methanol, acetone, toluene, hexane)

-

Calibrated pipettes or syringes

-

Small, clear glass vials with caps

Experimental Workflow:

Caption: Visual workflow for determining the miscibility of this compound.

Step-by-Step Procedure:

-

Preparation: Into a clean, dry glass vial, accurately dispense a known volume of the organic solvent (e.g., 2.0 mL).

-

Initial Solute Addition: To the vial, add a small, known volume of this compound (e.g., 0.1 mL).

-

Mixing: Securely cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the mixture against a well-lit background.

-

Miscible: A single, clear, homogeneous liquid phase is observed.

-

Immiscible: Two distinct liquid layers are visible.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

-

Titration (for semi-quantitative analysis): If the initial mixture is miscible, continue to add known increments of this compound, vortexing after each addition, until phase separation or persistent cloudiness is observed. Record the total volume of solute added to reach this saturation point.

-

Temperature Control (Optional): For determining miscibility at a specific temperature, pre-equilibrate the solvent and solute to the desired temperature using a water bath before mixing and conduct the experiment at that temperature.

Chemical Compatibility and Stability: Critical Considerations

The utility of this compound is intrinsically linked to its reactivity. However, this same reactivity necessitates careful consideration of its stability and compatibility with various solvents and reagents.

Key Incompatibilities:

-

Strong Oxidizing Agents: As with many organic compounds, this compound can react vigorously with strong oxidizing agents, posing a potential safety hazard.

-

Strong Acids and Bases: Contact with strong acids or bases should be avoided as they can promote decomposition and polymerization reactions.[6]

Stability and Decomposition:

A primary concern with chloromethylated thiophenes is their propensity for decomposition, particularly through an acid-catalyzed polymerization pathway.[6] The reactive chloromethyl group can lead to the elimination of hydrogen chloride (HCl). This liberated HCl can then catalyze the polymerization of the thiophene rings, resulting in the formation of tar-like residues.[6] This decomposition can be accelerated by heat and light.

Causality Behind Solvent Choice and Handling:

-

Protic Solvents: While this compound is expected to be miscible with protic solvents like alcohols, the potential for solvolysis reactions, especially over extended periods or at elevated temperatures, should be considered.

-

Aprotic Solvents: For applications where the integrity of the chloromethyl group is paramount, the use of dry, aprotic solvents is recommended to minimize decomposition pathways.[6]

-

Storage: It is advisable to store this compound at refrigerated temperatures (2-8°C) under an inert atmosphere.[6] Solutions of this compound are generally not recommended for long-term storage due to potential decomposition.[6]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

Conclusion

While specific quantitative solubility data for this compound remains limited in the public domain, a strong predictive understanding of its behavior in common laboratory solvents can be established through the analysis of its chemical structure and comparison with related compounds. It is anticipated to be miscible with a wide range of polar aprotic and protic organic solvents, as well as nonpolar aromatic solvents, while exhibiting poor solubility in water and nonpolar aliphatic solvents. For any critical application, the straightforward visual miscibility protocol outlined in this guide provides a reliable method for experimental verification. A thorough understanding of its reactivity, particularly its potential for acid-catalyzed decomposition, is crucial for its effective and safe use in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemical Label for this compound. [Link]

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 2-(CHLOROMETHYL)THIOPHENE. [Link]

-

ChemWhat. This compound CAS#: 2746-23-8. [Link]

Sources

- 1. This compound | C5H5ClS | CID 12487462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2746-23-8: this compound | CymitQuimica [cymitquimica.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 2746-23-8 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemical-label.com [chemical-label.com]

Molecular structure and IUPAC name of 3-(chloromethyl)thiophene

An In-depth Technical Guide to 3-(Chloromethyl)thiophene: Molecular Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic organic compound. It serves as an essential resource for researchers, scientists, and professionals in drug development by detailing its molecular structure, IUPAC nomenclature, and physicochemical properties. The guide explores common synthetic methodologies, emphasizing the principles of regioselectivity and reaction mechanisms. A thorough analysis of its chemical reactivity, particularly the versatile nucleophilic substitution reactions of the chloromethyl group, is presented. Furthermore, this document highlights the compound's significant applications as a building block in the synthesis of pharmaceuticals and other fine chemicals, supported by detailed spectroscopic characterization data and critical safety and handling protocols.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a five-membered aromatic thiophene ring substituted with a chloromethyl group at the 3-position.[1] This structure imparts a unique combination of aromaticity and reactivity, making it a valuable and versatile intermediate in synthetic organic chemistry.[1] The thiophene nucleus is a well-established bioisostere of the benzene ring, meaning it can often substitute for a benzene moiety in biologically active molecules to maintain or modulate pharmacological profiles.[2] Consequently, thiophene-containing compounds are extensively investigated for a wide spectrum of therapeutic applications, including as potential anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The specific placement of the reactive chloromethyl group on the thiophene scaffold allows for straightforward derivatization, enabling the construction of complex molecular architectures and focused libraries for drug discovery.[2]

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structure and physical characteristics is fundamental to its effective application in synthesis.

IUPAC Nomenclature and Structural Identifiers

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[5]

| Identifier | Value |

| CAS Number | 2746-23-8[1][5] |

| Molecular Formula | C₅H₅ClS[1][5][6] |

| SMILES | C1=CSC=C1CCl[5] |

| InChI | InChI=1S/C5H5ClS/c6-3-5-1-2-7-4-5/h1-2,4H,3H2[5] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic, distinct odor.[1] It is readily soluble in common organic solvents but demonstrates limited solubility in water.[1]

| Property | Value |

| Molecular Weight | 132.61 g/mol [5][6] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 183 °C[7] |

| Density | 1.243 g/cm³[7] |

| Flash Point | 80 °C[7] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved via electrophilic substitution on the thiophene ring, a process that requires careful control to achieve the desired regioselectivity.

Synthetic Strategies: An Overview

The primary method for synthesizing chloromethylthiophenes is the direct chloromethylation of thiophene. This reaction typically involves an electrophilic aromatic substitution using formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride, often accelerated by a Lewis acid catalyst like zinc chloride.[8][9]

A significant challenge in this synthesis is controlling the position of substitution. The thiophene ring is highly activated towards electrophilic attack, with the 2-position being more kinetically favored than the 3-position due to better stabilization of the reaction intermediate.[3] Consequently, direct chloromethylation of unsubstituted thiophene often yields the 2-(chloromethyl)thiophene isomer as the major product, along with di-substituted byproducts like 2,5-bis(chloromethyl)thiophene.[10] Achieving a high yield of the 3-isomer necessitates alternative strategies, such as using a starting material with a blocking group at the 2- and 5-positions or employing a multi-step synthetic sequence that allows for precise installation of the functional group at the 3-position.[2]

Experimental Protocol: An Illustrative Chloromethylation

The following protocol is an example of a general procedure for chloromethylation, adapted from methods for producing substituted chloromethylthiophenes.[8][9] This process must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Substituted Thiophene (e.g., 2,5-dichlorothiophene to direct substitution to the 3-position)

-

Paraformaldehyde

-

Zinc Chloride (anhydrous)

-

Concentrated Hydrochloric Acid

-

Ether or other suitable organic solvent

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, combine the thiophene starting material, paraformaldehyde, and zinc chloride.

-

Initiation: Gently heat the mixture to approximately 50-60 °C.

-

HCl Addition: Bubble dry hydrogen chloride gas through the stirred mixture. The reaction is exothermic and should be monitored to maintain the desired temperature.

-

Reaction Monitoring: Continue the reaction for several hours, monitoring the consumption of the starting material by an appropriate method (e.g., TLC or GC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a mixture of crushed ice and ether.

-

Extraction & Neutralization: Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Drying & Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield the final product.

Caption: Generalized Sₙ2 reaction pathway for this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Signals for three distinct aromatic protons on the thiophene ring (typically in the δ 7.0-7.5 ppm range) and a singlet for the two methylene (-CH₂) protons (typically in the δ 4.5-5.0 ppm range). |

| ¹³C NMR | Four signals for the aromatic carbons of the thiophene ring and one signal for the aliphatic methylene carbon (-CH₂Cl). |

| Mass Spec. | The molecular ion peak (M⁺) will appear as a doublet with a characteristic ~3:1 ratio at m/z 132 and 134, corresponding to the ³⁵Cl and ³⁷Cl isotopes. A prominent fragment at m/z 97 (M-Cl)⁺ is also expected. [11] |

| Infrared (IR) | Characteristic absorption bands for aromatic C-H stretching (~3100 cm⁻¹), aliphatic C-H stretching (~2950 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and a C-Cl stretching band (~650-800 cm⁻¹). [11] |

Applications in Research and Drug Development

This compound is a cornerstone intermediate for the synthesis of a multitude of high-value compounds, particularly within the pharmaceutical industry. [1][12]

-

Pharmaceutical Intermediates: Its reactive nature makes it an ideal starting point for building more complex molecules. It is a key building block for various active pharmaceutical ingredients (APIs). Thiophene derivatives synthesized from this intermediate are found in antifungal agents like tioconazole and sertaconazole, and antiplatelet drugs. [9][12][13]* Agrochemicals: The thiophene motif is also present in various agrochemicals, and this compound serves as a convenient precursor for their synthesis. [1]* Materials Science: The unique electronic properties of the thiophene ring make its derivatives suitable for applications in materials science, including the development of organic semiconductors, polymers, and organic light-emitting diodes (OLEDs). [4][12]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with stringent safety precautions.

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin. It is corrosive and can cause severe skin burns and serious eye damage. It may also cause respiratory irritation. [5][14]GHS classifications clearly label it with the "Danger" signal word. [5]* Handling: All manipulations must be performed within a certified chemical fume hood. [15]Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory. An eyewash station and safety shower must be readily accessible. [15]* Storage and Stability: This compound can be unstable and has a tendency to decompose or polymerize, sometimes with explosive violence, especially upon prolonged storage or exposure to heat. [16]It should be stored in a cool, dark, and well-ventilated area, away from incompatible materials. [17]For long-term storage, it is often kept in a freezer under an inert atmosphere, and sometimes a stabilizer is added. [16][17]

Conclusion

This compound is a compound of significant industrial and academic importance. Its value is rooted in the unique combination of the thiophene aromatic system and the highly reactive chloromethyl functional group. While its synthesis requires careful control to ensure correct regiochemistry, its versatility as a synthetic intermediate for producing a vast array of derivatives for pharmaceutical, agrochemical, and materials science applications is undisputed. A thorough understanding of its properties, reactivity, and associated hazards is paramount for its safe and effective utilization in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chloromethyl-2,5-dichloro-4-methylthiophene. Retrieved from [Link]

-

ChemBK. (2024). Thiophene,2-chloro-3-(chloroMethyl)-. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 2746-23-8. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4,5-Trimethyl-3-chloromethyl-thiophene. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-2-[(chloromethyl)thio]thiophene. John Wiley & Sons, Inc. Retrieved from [Link]

-

Chemical Label. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021). Thiophene-3-carbonyl Chloride. Molbank. Retrieved from [Link]

- Google Patents. (n.d.). US7462725B2 - Chloromethylation of thiophene.

-

EPRA Journals. (n.d.). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Thiophene, 2-chloromethyl-. Retrieved from [Link]

- Google Patents. (n.d.). CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product.

Sources

- 1. CAS 2746-23-8: this compound | CymitQuimica [cymitquimica.com]

- 2. 3-(Chloromethyl)-2,5-dimethylthiophene | 766-58-5 | Benchchem [benchchem.com]

- 3. PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES | EPRA Journals [epratrustpublishing.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C5H5ClS | CID 12487462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2746-23-8 [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. prepchem.com [prepchem.com]

- 9. nbinno.com [nbinno.com]

- 10. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Buy Ethyl this compound-2-carboxylate [smolecule.com]

- 13. benchchem.com [benchchem.com]

- 14. chemical-label.com [chemical-label.com]

- 15. benchchem.com [benchchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. 2746-23-8|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Key Differences Between 2-(Chloromethyl)thiophene and 3-(Chloromethyl)thiophene

Abstract

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science. Among the most versatile functionalized thiophenes are the isomeric building blocks, 2-(chloromethyl)thiophene and 3-(chloromethyl)thiophene. While structurally similar, the seemingly minor positional difference of the chloromethyl group—at the C2 (alpha) versus the C3 (beta) position of the thiophene ring—imparts dramatically different chemical personalities. This guide provides an in-depth analysis of these differences, focusing on electronic structure, chemical reactivity, stability, synthesis, and spectroscopic characterization. Understanding these core distinctions is paramount for researchers, scientists, and drug development professionals to select the appropriate isomer and optimize synthetic strategies, ensuring the desired reaction outcomes and final product integrity.

Introduction: The Significance of Positional Isomerism in a Privileged Scaffold

The thiophene ring is an established "privileged pharmacophore," a molecular framework that is frequently found in biologically active compounds. Its ability to act as a bioisostere for a benzene ring, coupled with its unique electronic properties, makes it a cornerstone of modern drug design. Functionalized thiophenes are key intermediates in the synthesis of blockbuster drugs, including the antiplatelet agent Clopidogrel and the antifungal Tioconazole.[1][2]

The introduction of a reactive chloromethyl (-CH₂Cl) group creates a powerful synthetic handle, allowing for the facile attachment of the thienyl moiety to a larger molecular structure via nucleophilic substitution. However, the isomeric placement of this group dictates the reagent's utility. This guide addresses the fundamental question: How does the shift from the C2 to the C3 position fundamentally alter the molecule's behavior and, consequently, its application in synthesis?

Structural and Electronic Properties: The Root of Divergent Reactivity

The core differences between the two isomers originate from the electronic landscape of the thiophene ring. The sulfur atom, with its lone pairs of electrons, can participate in resonance, donating electron density into the ring. This effect is not uniform and has profound implications for the stability of reaction intermediates.

-

2-(Chloromethyl)thiophene (The α-Isomer): The C2 position is directly adjacent to the sulfur heteroatom. This proximity allows for direct resonance stabilization of a positive charge (carbocation) or a developing positive charge in a transition state. This enhanced electronic communication makes the C2 position more "activated."

-

This compound (The β-Isomer): The C3 position is further removed from the sulfur atom. While still part of the aromatic system, the resonance stabilization of a positive charge at the C3-adjacent carbon is less effective.

This electronic disparity is the primary driver behind the observed differences in reactivity and stability between the two isomers.

Caption: Fig 1. Structural and Resonance Differences

Comparative Reactivity and Stability: A Tale of Two Isomers

The most critical distinction for a synthetic chemist lies in the reactivity and stability of these reagents.

Reactivity in Nucleophilic Substitution

Both isomers react primarily through a bimolecular nucleophilic substitution (SN2) mechanism at the electrophilic methylene carbon. However, their reaction rates differ significantly.

-

2-(Chloromethyl)thiophene: This isomer is highly reactive. The transition state of the SN2 reaction has considerable carbocationic character, which is effectively stabilized by the adjacent sulfur atom through resonance. This lowers the activation energy, leading to faster reaction rates. It readily reacts with a wide range of nucleophiles, often at lower temperatures.

-

This compound: This isomer is noticeably less reactive. The lack of direct resonance stabilization for the developing positive charge in the transition state results in a higher activation energy. Consequently, reactions often require more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times) to achieve comparable yields.[3]

Stability and Handling

The very electronic factors that enhance the reactivity of 2-(chloromethyl)thiophene also contribute to its profound instability.

-

2-(Chloromethyl)thiophene: This compound is notoriously unstable.[4] It is prone to self-reaction and acid-catalyzed polymerization, liberating hydrogen chloride (HCl) gas in the process.[5] This decomposition can be rapid and, in sealed containers, potentially explosive.[4] Therefore, it requires immediate stabilization after synthesis, storage at low temperatures (2-8°C), and handling in vented containers within a fume hood.[4][5] It is also a potent lachrymator (tear-inducing agent).[4]

-

This compound: This isomer is significantly more stable and easier to handle and store, although it should still be kept refrigerated and handled with appropriate care as a reactive alkyl halide.[6] Its reduced tendency to polymerize makes it a more reliable reagent for multi-step syntheses where the starting material may need to be stored.

| Feature | 2-(Chloromethyl)thiophene | This compound |

| CAS Number | 765-50-4 | 2746-23-8 |

| Molecular Weight | 132.61 g/mol | 132.61 g/mol |

| Reactivity | High | Moderate |

| Stability | Low (prone to polymerization)[4] | High (relatively stable) |

| Storage | Requires stabilizer (e.g., dicyclohexylamine), refrigeration (2-8°C), vented container.[4][5] | Standard refrigeration (2-8°C).[6] |

| Primary Hazard | Lachrymator, unstable, corrosive.[4] | Corrosive, irritant.[7] |

| Table 1: Comparative Physicochemical and Handling Properties. |

Synthesis Protocols: Positional Control

The synthesis of each isomer requires distinct strategies to ensure regiochemical control. Direct chloromethylation of thiophene overwhelmingly favors substitution at the C2 position.

Protocol 1: Synthesis of 2-(Chloromethyl)thiophene via Direct Chloromethylation

This classic industrial method involves an electrophilic aromatic substitution reaction on the thiophene ring.[4]

Caption: Fig 2. Workflow for 2-(Chloromethyl)thiophene Synthesis

Methodology:

-

Setup: In an efficient fume hood, charge a jacketed reactor or a beaker in an ice-salt bath with thiophene and concentrated hydrochloric acid.[4]

-

Gas Introduction: With vigorous mechanical stirring, pass a rapid stream of hydrogen chloride gas into the mixture, maintaining a temperature of 0°C.[4]

-

Reagent Addition: Once the temperature is stable at 0°C, add a 37% formaldehyde solution dropwise at a rate that keeps the internal temperature below 5°C. This addition can take several hours.[4]

-

Workup: After the addition is complete, extract the mixture with diethyl ether. Combine the ether extracts and wash them successively with water and a saturated sodium bicarbonate solution.[4]

-

Purification: Dry the ether solution over anhydrous calcium chloride, remove the solvent by distillation, and purify the residue by vacuum distillation.[4]

-

Stabilization: Immediately add 1-2% by weight of dicyclohexylamine to the distilled product and store it in a loosely stoppered bottle in a refrigerator.[4]

Self-Validating System: The strict temperature control is critical to minimize the formation of byproducts like bis-(2-thienyl)methane.[8] The final stabilization step is mandatory to prevent decomposition upon storage.[4]

Protocol 2: Synthesis of this compound (General Method)

Direct chloromethylation is not selective for the C3 position. Therefore, synthesis typically starts with a 3-substituted precursor, such as 3-methylthiophene or 3-thiophenemethanol. The chlorination of 3-thiophenemethanol is a common laboratory-scale approach.

Methodology:

-

Setup: In a fume hood, dissolve 3-thiophenemethanol and a base (e.g., pyridine) in an anhydrous solvent like dichloromethane in a flask cooled to 0°C.

-

Chlorination: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂), to the cooled solution while stirring.

-

Reaction: Maintain the reaction at 0°C for one hour, then allow it to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with a sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the product.

Spectroscopic Characterization: Fingerprinting the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy provides a clear and definitive way to distinguish between the two isomers based on the chemical shifts and coupling patterns of the thiophene ring protons.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-(Chloromethyl)thiophene | ~4.78 (s, 2H, -CH₂Cl) ~7.0-7.4 (m, 3H, Ar-H) | ~40.0 (-CH₂Cl) ~141.5 (C2) ~126-128 (C3, C4, C5) |

| This compound | ~4.6 (s, 2H, -CH₂Cl) ~7.1-7.4 (m, 3H, Ar-H) | ~38-40 (-CH₂Cl) ~138-140 (C3) ~122-129 (C2, C4, C5) |

| Table 2: Comparative Spectroscopic Data (Approximate Chemical Shifts in CDCl₃). |

-

¹H NMR Analysis:

-

The most telling difference is in the aromatic region. For the 2-isomer , the three ring protons (H3, H4, H5) will appear as distinct multiplets (doublet of doublets).

-

For the 3-isomer , the proton at the C2 position is typically the most downfield, and the symmetry is different, leading to a unique set of multiplets for the H2, H4, and H5 protons. The chloromethyl (-CH₂Cl) protons appear as a singlet in both, but their exact chemical shift can vary slightly.

-

-

¹³C NMR Analysis:

-

The carbon atom bonded to the chloromethyl group (C2 or C3) will have a distinct chemical shift. For the 2-isomer , the C2 carbon is typically more downfield (~141.5 ppm) compared to the C3 carbon in the 3-isomer (~138-140 ppm) due to the direct attachment to the electron-withdrawing chloromethyl group and proximity to sulfur.

-

Applications in Research and Drug Development

The choice between these two isomers is dictated entirely by the synthetic goal and the required reactivity profile.

-

2-(Chloromethyl)thiophene: Its high reactivity makes it an efficient reagent for rapidly introducing the 2-thienylmethyl moiety. It is a crucial precursor in the synthesis of the thienopyridine class of antiplatelet drugs, such as Ticlopidine and Clopidogrel.[2] It is also widely used in the development of conductive polymers and other functional materials where the 2-substituted thiophene unit is desired for its electronic properties.[8]

-

This compound: Its greater stability and more moderate reactivity make it the preferred choice when more controlled reaction conditions are necessary or when the starting material must be stored. It serves as a key intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid.[3] Its derivatives are also used to create complex heterocyclic compounds where substitution at the C3 position is a strategic requirement.[3]

Conclusion: A Strategic Choice for the Synthetic Chemist

-

2-(Chloromethyl)thiophene is the more reactive but highly unstable isomer. It is the workhorse for syntheses requiring the 2-thienyl moiety where its lability can be managed through careful handling, immediate use, and stabilization.

-

This compound is the more stable, less reactive counterpart. It provides a more robust and manageable starting material for syntheses that demand the specific regiochemistry of a 3-substituted thiophene or require more controlled reaction conditions.

A thorough understanding of these fundamental differences in electronic structure, reactivity, stability, and synthesis is essential for researchers in medicinal chemistry and materials science. This knowledge empowers the chemist to make a strategic, informed decision, ultimately leading to more efficient, predictable, and successful synthetic outcomes.

References

-

PrepChem.com. (n.d.). Synthesis of 3-chloromethyl-2,5-dichloro-4-methylthiophene. Retrieved from [Link]

- Google Patents. (n.d.). CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product.

- Google Patents. (n.d.). US7462725B2 - Chloromethylation of thiophene.

-

Organic Syntheses. (n.d.). Thiophene, 2-chloromethyl-. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4,5-Trimethyl-3-chloromethyl-thiophene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Characterization of 2-Chloromethyl-2,3-dihydrothieno[3,4-b][5][9]dioxine (EDOT-Cl) Figure 1S. 1H-NMR spectrum in CDCl3 (400 MHz). Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-bromo-3-(chloromethyl)-2-[(p-chlorophenoxy)methyl]benzo[b]thiophene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2008). Reactions of 2,5-di(2-thienyl)pyrroles. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-CHLOROTHIOPHENE(17249-80-8) 1H NMR spectrum [chemicalbook.com]

- 3. CAS 2746-23-8: this compound | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | C5H5ClS | CID 12487462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

The Chloromethyl Group's Electronic Influence on the Thiophene Ring: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its unique electronic properties and versatile reactivity.[1][2] The introduction of a chloromethyl group onto this aromatic scaffold creates a bifunctional molecule of significant synthetic utility. This technical guide provides an in-depth exploration of the electronic properties of the thiophene ring as modulated by chloromethylation. We will dissect the inductive effects of the chloromethyl substituent, supported by spectroscopic evidence, and analyze how these electronic perturbations govern the reactivity of both the aromatic ring and the side chain. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework for leveraging chloromethylated thiophenes in complex molecular design.

The Thiophene Core: An Electron-Rich Aromatic System

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, which imparts a high degree of aromaticity.[3][4] The sulfur atom's lone pair of electrons participates in the π-electron system, creating a delocalized 6π-electron cloud that conforms to Hückel's rule.[2] This electron-rich nature makes the thiophene ring more reactive towards electrophilic substitution than benzene.[2][5] The substitution preferentially occurs at the C2 (α) position due to the greater resonance stabilization of the resulting carbocation intermediate.[2]

Introducing the Chloromethyl Group: Electronic Perturbations

The chloromethylation of an aromatic ring is a pivotal reaction in organic synthesis, introducing a versatile chemical handle.[6] When a chloromethyl group (-CH₂Cl) is attached to the thiophene ring, typically at the 2-position, it subtly alters the ring's electronic landscape.

The Dominant Inductive Effect (-I)

The primary electronic influence of the chloromethyl group is its electron-withdrawing inductive effect (-I). This arises from the electronegativity of the chlorine atom, which pulls electron density away from the adjacent methylene group and, subsequently, from the thiophene ring through the sigma bond framework.[7][8]

This withdrawal of electron density has two main consequences:

-

Deactivation of the Thiophene Ring: The ring becomes less electron-rich and therefore less nucleophilic. This deactivation makes it less reactive towards electrophilic aromatic substitution compared to unsubstituted thiophene.[9]

-

Directing Effects: Despite the deactivation, the substituent directs incoming electrophiles. For 2-chloromethylthiophene, electrophilic attack is still favored at the vacant C5 position, which is the other α-position.

Spectroscopic Evidence of Electronic Effects

Nuclear Magnetic Resonance (NMR) spectroscopy provides direct evidence of the electronic environment of the thiophene ring. The chemical shifts of the ring protons and carbons in 2-chloromethylthiophene are diagnostic of the chloromethyl group's influence.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Chloromethylthiophene | ~7.35 (dd, H5), ~7.05 (dd, H3), ~6.98 (dd, H4), ~4.78 (s, -CH₂Cl)[10] | ~141.5 (C2), ~128.0 (C3), ~126.2 (C4), ~127.3 (C5), ~40.0 (-CH₂Cl)[10] |

| 2-Methylthiophene | 6.90 (dd, H5), 6.78 (dd, H3), 6.63 (dd, H4), 2.45 (s, -CH₃) | 137.9 (C2), 126.5 (C3), 124.7 (C4), 122.9 (C5), 15.3 (-CH₃) |

| Thiophene | 7.36 (dd, H2/H5), 7.10 (dd, H3/H4) | 125.6 (C2/C5), 127.4 (C3/C4) |

Data for 2-Methylthiophene and Thiophene are typical literature values for comparison.

Analysis of Spectroscopic Data:

-

¹H NMR: The protons of 2-chloromethylthiophene are generally observed at chemical shifts similar to or slightly downfield from unsubstituted thiophene, reflecting a modest deactivation of the ring. The singlet for the -CH₂Cl protons at ~4.78 ppm is a characteristic feature.[10]

-

¹³C NMR: The carbon chemical shifts are particularly revealing. The C2 carbon, directly attached to the chloromethyl group, is significantly shifted downfield to ~141.5 ppm.[10] This deshielding is a direct consequence of the electron-withdrawing nature of the substituent.[11] The other ring carbons also experience shifts that reflect the altered electron distribution.

The Hammett substituent constants (σ) provide a quantitative measure of a substituent's electronic effect. For the chloromethyl group, the values are σ_meta = 0.09 and σ_para = 0.12, indicating it is a weak electron-withdrawing group.[1]

Reactivity of Chloromethylated Thiophenes

The electronic modifications induced by the chloromethyl group result in a dual reactivity profile, making these compounds valuable synthetic intermediates.

Electrophilic Substitution on the Thiophene Ring

As discussed, the chloromethyl group deactivates the thiophene ring towards electrophilic attack. However, reactions such as nitration, halogenation, and acylation can still be achieved, often requiring slightly more forcing conditions than for unsubstituted thiophene.[9] The primary site of substitution for 2-chloromethylthiophene is the C5 position.

Caption: Electrophilic substitution pathway on 2-chloromethylthiophene.

Nucleophilic Substitution at the Chloromethyl Group

A key feature of chloromethylated thiophenes is the high reactivity of the chloromethyl group in nucleophilic substitution reactions (Sₙ2). The thiophene ring, even with its slight deactivation, helps to stabilize the transition state of the Sₙ2 reaction. This allows the facile displacement of the chloride ion by a wide range of nucleophiles.

This reactivity is the cornerstone of their synthetic utility, enabling the introduction of various functional groups.[6]

References

- 1. Hammett substituent constants [stenutz.eu]

- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. download.e-bookshelf.de [download.e-bookshelf.de]

- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 6. benchchem.com [benchchem.com]

- 7. www1.lasalle.edu [www1.lasalle.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Researcher's Guide to the Commercial Landscape of 3-(Chloromethyl)thiophene

Abstract

3-(Chloromethyl)thiophene is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials. Its utility is derived from the reactive chloromethyl group appended to the versatile thiophene core. However, for researchers, scientists, and drug development professionals, navigating the procurement of this reagent presents challenges related to supplier reliability, purity specifications, and handling of a reactive, hazardous compound. This in-depth guide provides a comprehensive overview of the commercial landscape for this compound (CAS No. 2746-23-8). It details major suppliers, analyzes critical quality attributes, outlines protocols for quality verification, and presents a logical workflow for procurement and qualification to ensure research integrity and safety.

Chemical Profile and Synthetic Importance

This compound is a heterocyclic organic compound featuring a five-membered aromatic thiophene ring substituted with a chloromethyl group at the 3-position.[1] This structure confers a high degree of reactivity, making it a valuable intermediate for introducing the 3-thienylmethyl moiety into more complex molecular architectures through nucleophilic substitution reactions.[1]

Key Chemical Data:

| Property | Value | Source |

|---|---|---|

| CAS Number | 2746-23-8 | [2][3] |

| Molecular Formula | C₅H₅ClS | [2] |

| Molecular Weight | 132.61 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~183 °C | [4][5] |

| Density | ~1.243 g/cm³ |[4][5] |

The thiophene nucleus is a well-established "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7] Its ability to act as a bioisostere for phenyl rings can improve physicochemical properties and metabolic stability.[7] Consequently, intermediates like this compound are instrumental in synthesizing a range of therapeutic agents.

Commercial Suppliers and Market Availability

The supply chain for this compound consists of large-scale manufacturers, specialized organic synthesis labs, and catalogue distributors. Availability can range from research-grade quantities (grams) to bulk quantities (kilograms), though lead times may vary.[8]

Table of Representative Commercial Suppliers:

| Supplier | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | Varies by source | Gram quantities | Distributes products from various manufacturers like BLD Pharmatech and Enamine. |

| BLD Pharm | ≥97% (typical) | Gram to Kilogram | Offers the product directly and through distributors. Specifies storage under -20°C.[9] |

| Manchester Organics | Custom | Gram to bulk | Often synthesized to order, indicating potential for custom purity specifications. Lead times can be 4-6 weeks.[8] |

| Alchem Pharmtech | 97% | 1g, 5g, 25g, 100g | Provides specific purity and available stock sizes.[10] |

| J&W Pharmlab | Not specified | Not specified | A US-based supplier of pharmaceutical building blocks.[11] |

| ChemicalBook | ≥95% to ≥99% | Gram to Kilogram | A marketplace listing numerous suppliers, primarily from China, with varying purities and prices.[3][12] |

Disclaimer: This table is not exhaustive and is intended for illustrative purposes. Researchers should always verify current stock and specifications directly with the supplier.

Navigating Product Specifications: A Guide to Quality Assessment

The success of a synthesis heavily relies on the quality of the starting materials. For a reactive intermediate like this compound, understanding and verifying its purity is paramount.

Understanding Purity Grades and Potential Impurities

Commercial grades typically range from 95% to >98%. The choice of grade depends on the sensitivity of the subsequent reaction. For instance, in catalysis or multi-step pharmaceutical synthesis, higher purity is essential to avoid side reactions and complex purification challenges.

The primary synthesis of chloromethylthiophenes involves the chloromethylation of thiophene.[13] This process can lead to several key impurities that a researcher must be aware of:

-

Isomeric Impurities: The most significant impurity is often the isomeric 2-(chloromethyl)thiophene . Due to the directing effects of the sulfur atom, the 2-position of thiophene is more reactive, making the formation of the 2-isomer a common side reaction.[13] This impurity can be extremely difficult to separate from the desired 3-isomer due to similar physical properties.

-

Over-reaction Products: Di-substituted products such as 2,5-bis(chloromethyl)thiophene can form.[13]

-

Byproducts: Compounds like bis(thienyl)methane can arise from the condensation of the product with excess thiophene.[13]

-

Degradation Products: As a reactive benzylic-type chloride, the compound is susceptible to hydrolysis, leading to the corresponding alcohol, 3-(hydroxymethyl)thiophene . It is also a lachrymator and has a tendency to polymerize, especially if not stored correctly.[14]